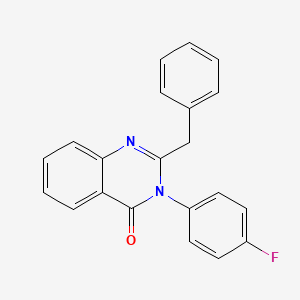

2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-benzyl-3-(4-fluorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O/c22-16-10-12-17(13-11-16)24-20(14-15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)21(24)25/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEGHRVMEAQORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350010 | |

| Record name | ST019168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301193-89-5 | |

| Record name | ST019168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anthranilic Acid-Based Routes

Anthranilic acid derivatives serve as foundational precursors for quinazolinone synthesis. For this compound, a two-step protocol is often employed:

Step 1: Formation of 3-(4-Fluorophenyl)quinazolin-4(3H)-one

Reaction of methyl anthranilate with 4-fluoroaniline under acidic conditions yields the 3-substituted quinazolinone intermediate. For instance, heating methyl anthranilate (1.0 equiv) and 4-fluoroaniline (1.2 equiv) in glacial acetic acid at 120°C for 12 hours affords 3-(4-fluorophenyl)quinazolin-4(3H)-one in 78% yield.

Step 2: Benzylation at Position 2

The C2 position is functionalized via nucleophilic aromatic substitution (SNAr) or radical-mediated alkylation. Treatment of the intermediate with benzyl bromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours introduces the benzyl group, achieving 65–70% isolated yield.

Optimization Notes :

- Prolonged reaction times (>8 hours) lead to over-alkylation.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves benzyl group incorporation.

Multicomponent One-Pot Syntheses

Arenediazonium Salt-Mediated Assembly

A robust one-pot strategy involves the domino reaction of arenediazonium salts, nitriles, and bifunctional anilines. For the target compound:

- Arenediazonium salt : Prepared in situ from 4-fluoroaniline (1.0 equiv) and sodium nitrite in HCl at 0–5°C.

- Nitrile component : Benzyl cyanide (1.2 equiv) serves as the benzyl source.

- Bifunctional aniline : 2-Aminobenzamide (1.0 equiv) facilitates cyclization.

Reaction in acetonitrile at 60°C for 8 hours under metal-free conditions yields the desired product in 72% yield.

Mechanistic Insights :

- N-Arylnitrilium intermediate : Formed via coupling of the arenediazonium salt and nitrile.

- Nucleophilic attack : The aniline’s amine group attacks the nitrilium carbon, followed by cyclization and aromatization.

Advantages :

Radical-Mediated Synthesis Using DMSO and H₂O₂

Oxidative Cyclization Strategy

Dimethyl sulfoxide (DMSO) acts as a methylene synthon in the presence of H₂O₂, enabling radical-driven cyclization. For this compound:

- Substrate : 2-Amino-N-(4-fluorophenyl)benzamide (1.0 equiv).

- Reagents : DMSO (2.0 equiv), H₂O₂ (30%, 1.5 equiv).

- Conditions : 150°C for 14 hours under nitrogen.

This method achieves 68% yield, with DMSO facilitating C–N bond formation and H₂O₂ promoting oxidation.

Key Observations :

- Radical scavengers (e.g., TEMPO) suppress product formation, confirming a radical pathway.

- The 4-fluorophenyl group’s electron-withdrawing nature enhances reaction efficiency.

Post-Functionalization of Preformed Quinazolinones

Ullmann-Type Coupling for Benzylation

Copper-catalyzed coupling reactions enable late-stage benzylation. A representative procedure:

- Substrate : 3-(4-Fluorophenyl)quinazolin-4(3H)-one (1.0 equiv).

- Benzylating agent : Benzyl chloride (1.2 equiv).

- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Base : Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 12 hours.

This method affords the target compound in 75% yield with excellent regioselectivity.

Limitations :

- Requires anhydrous conditions.

- Homogeneous catalyst recovery is challenging.

Comparative Analysis of Synthetic Routes

Mechanistic Investigations and Side-Reaction Mitigation

Competing Pathways in Benzylation

Uncontrolled benzylation may lead to:

- Di-benzylated products : Minimized by using stoichiometric benzylating agents.

- Ring-opening reactions : Mitigated by avoiding strong bases (e.g., NaOH).

Fluorine Stability Under Reaction Conditions

The 4-fluorophenyl group’s integrity is preserved in most methods except under strongly acidic (pH < 2) or basic (pH > 12) conditions, where defluorination occurs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The presence of the fluorine atom in the para position of the phenyl ring significantly influences the reactivity of the compound. The fluorine can participate in nucleophilic substitution reactions, making it a potential site for further functionalization.

Electrophilic Aromatic Substitution

The aromatic rings in quinazolinones can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. This reaction is particularly useful for modifying biological activity.

Oxidation Reactions

Studies have shown that quinazolinones can be oxidized to yield more reactive intermediates, which can participate in subsequent reactions to form complex structures with enhanced biological properties .

Biological Activity and Implications

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial and anticancer activities. The introduction of substituents on the phenyl ring can modulate these effects, making it essential to explore various derivatives through chemical reactions.

Table 2: Biological Activity of Quinazolinone Derivatives

| Compound Type | Activity Type | Efficacy |

|---|---|---|

| Quinazolinone Derivatives | Antimicrobial | Moderate to High |

| Substituted Quinazolinones | Anticancer | Potent against specific cancer lines |

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound exhibits anticancer properties primarily through the inhibition of critical signaling pathways involved in tumor growth. It has been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a vital process in cancer cell proliferation and survival .

Case Studies:

- In Vitro Studies: Research has demonstrated significant cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

- Animal Models: In preclinical studies using xenograft models, treatment with this compound resulted in marked tumor regression, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Mechanism of Action:

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in microbial metabolism .

Case Studies:

- Bacterial Inhibition: Preliminary evaluations indicate moderate antibacterial effects against both gram-positive and gram-negative bacteria. The structure-activity relationship suggests that modifications on the phenyl ring significantly influence antibacterial efficacy .

- Comparison with Other Compounds: In comparative studies, derivatives of quinazolinones have shown superior antibacterial activity against resistant strains, highlighting the importance of this compound's structural features .

Antimalarial Activity

Mechanism of Action:

The antimalarial properties are believed to stem from the compound's ability to interfere with the metabolic processes of Plasmodium species, the causative agents of malaria .

Case Studies:

- In Vitro Efficacy: Studies have indicated that this compound exhibits promising activity against Plasmodium falciparum, with results supporting its further development as a potential antimalarial agent.

- Synergistic Effects: When combined with other antimalarial drugs, this compound has shown synergistic effects, enhancing overall efficacy and reducing the likelihood of resistance development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazolinone derivatives. Variations in substituents on the benzyl and phenyl groups have been linked to changes in biological activity. For example:

Mechanism of Action

The mechanism of action of 2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Substituents and Associated Activities

- Antiviral Activity: Compounds with 3-amino-2-aryl substituents (e.g., III-1~III-31) exhibit moderate to good antiviral activity via induction of PR-1a and PR-5 enzymes .

- Antifungal Activity: UR-9825, a 7-Cl-substituted quinazolinone, shows superior in vitro activity against filamentous fungi compared to fluconazole. The target compound lacks halogens at C7 but may leverage its 4-fluorophenyl group for hydrophobic interactions .

- Antitumor Activity : 2-Benzylmercapto derivatives demonstrate higher antitumor activity (MGI%: 19%) than alkylmercapto analogs. The benzyl group in the target compound could similarly enhance cytotoxicity .

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl) reduce oxidative metabolism, as seen in UR-9825 (t1/2: 6–9 h in rats/rabbits) .

- Binding Affinity : Docking studies suggest cationic groups (e.g., in fullerene derivatives) enhance enzyme interactions . The target compound’s fluorophenyl group may similarly improve binding via halogen bonding.

Biological Activity

Overview

2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

- A benzyl group at the 2-position.

- A 4-fluorophenyl group at the 3-position.

- A quinazolinone core which is pivotal for its biological activity.

The presence of the fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that lead to therapeutic effects.

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting tumor growth in various cancer models. For instance, it has been evaluated against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

- A study indicated that derivatives of quinazolinones could inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression .

-

Antimicrobial Properties :

- Quinazolinones are known for their antimicrobial activities. Preliminary evaluations suggest that this compound exhibits moderate antibacterial effects against both gram-positive and gram-negative bacteria .

- The structure-activity relationship indicates that modifications on the phenyl ring significantly influence antibacterial efficacy.

- Antimalarial Activity :

Case Studies

Several studies have investigated the biological activity of quinazolinone derivatives, including this compound:

- Study on Anticancer Activity : In a recent study, analogs of quinazolinones were synthesized and tested against various cancer cell lines. The results demonstrated that modifications at specific positions enhanced their anticancer activity significantly, with some compounds achieving IC50 values as low as 15 nM against EGFR-positive tumors .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against multiple bacterial strains. The findings indicated that certain substitutions on the quinazolinone framework led to improved antibacterial profiles, particularly against resistant strains .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for 2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with benzylamine and 4-fluorophenyl isocyanate under anhydrous conditions. Key steps include:

- Intermediate formation : Use of 3-amino-4(3H)-quinazolinone precursors reacted with substituted benzaldehydes in ethanol, followed by purification via recrystallization (e.g., C₂H₄Cl₂/CH₃OH) .

- Catalytic optimization : Nano-TiO₂ or pyridine improves acyl substitution at the 3-position .

- Yield factors : Solvent polarity (e.g., THF vs. DMSO) and temperature (room temp. vs. reflux) significantly impact stereochemical outcomes and purity .

Q. Which structural features of this compound are critical for its biological activity?

Methodological Answer:

- Core scaffold : The 4(3H)-quinazolinone ring enables π-π stacking with target proteins, while the 3-(4-fluorophenyl) group enhances lipophilicity for membrane penetration .

- Substituent effects : Electron-withdrawing groups (e.g., 7-Cl) improve antifungal activity by increasing electrophilicity .

- Stereochemistry : The (1R,2R) configuration is essential for antifungal efficacy, as enantiomers show reduced activity . Structural validation via X-ray crystallography or NMR is critical .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

Methodological Answer:

- In vitro screening :

- In vivo models :

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Substituent positioning : 7-Halogenation enhances antifungal activity but reduces anti-inflammatory effects due to steric hindrance at COX-2 .

- Hydrophobicity trade-offs : Higher logP values improve oral bioavailability in rats (t₁/₂ = 6 h) but increase hepatotoxicity risks at >250 mg/kg doses .

- Data reconciliation : Cross-species variability (e.g., mouse vs. rabbit PK profiles) necessitates species-specific dosing regimens .

Q. Table 1: Key SAR Findings

| Substituent Position | Bioactivity Impact | Evidence Source |

|---|---|---|

| 7-Cl | ↑ Antifungal | |

| 3-(4-Fluorophenyl) | ↑ Lipophilicity | |

| 2-Benzyl | ↓ COX-2 binding |

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS penetration?

Methodological Answer:

- Prodrug design : Esterification of the 4-oxo group to enhance blood-brain barrier permeability .

- Half-life extension : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance in rodents .

- Formulation : Nanoemulsions or liposomal encapsulation to improve solubility and reduce plasma protein binding .

Q. How can researchers address discrepancies in anti-inflammatory vs. antimicrobial efficacy across studies?

Methodological Answer:

- Target prioritization : Use RNA-seq or qPCR to identify if anti-inflammatory activity (e.g., PR-1a/PR-5 upregulation) indirectly suppresses microbial proliferation .

- Dose-response analysis : Separate IC₅₀ values for COX-2 inhibition (µM range) and antifungal MICs (ng/mL range) to clarify mechanism-specific thresholds .

- Species-specific assays : Validate findings in human cell lines (e.g., THP-1 macrophages) to minimize interspecies variability .

Q. Which advanced analytical techniques resolve stereochemical and polymorphic uncertainties in the compound?

Methodological Answer:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .

- Hirshfeld surface analysis : Maps intermolecular interactions to predict stability of polymorphs .

- Dynamic NMR : Detects rotameric equilibria in solution caused by restricted rotation of the 2-benzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.